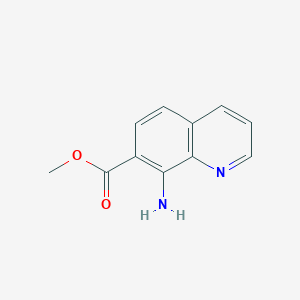

Methyl 8-aminoquinoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 8-aminoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRSTARDGGDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230335 | |

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181285-05-2 | |

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substituted Aniline Precursors

Synthesis begins with 3-chloro-2-methylaniline (m-chloro-o-toluidine) , which undergoes condensation with glycerol under acidic conditions to yield 7-chloro-8-methylquinoline . This intermediate serves as a critical precursor for subsequent oxidation and functionalization. The reaction typically employs sulfuric acid as a catalyst, with temperatures ranging from 120–140°C to promote cyclodehydration.

Direct Introduction of Ester and Amino Groups

Alternative routes explore the incorporation of ester and amino groups during the ring-closure step. For example, using 2-amino-3-methoxycarbonylaniline as a starting material could theoretically enable direct formation of the quinoline core with pre-installed 7-carboxylate and 8-amino groups. However, this method faces challenges in regioselectivity and requires stringent control over reaction conditions to avoid side reactions.

Oxidation of Methyl Substituents to Carboxylate Esters

A pivotal step in the synthesis involves converting the methyl group at the 7-position into a carboxylate ester. This transformation is achieved through catalytic oxidation, leveraging methodologies adapted from related quinoline derivatives.

High-Pressure Oxygen Oxidation

The patent CN111377863A details a robust protocol for oxidizing 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid using oxygen under high pressure (4–10 MPa) in the presence of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as co-catalysts. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate kinetics but risk decomposition |

| Oxygen Pressure | 4–10 MPa | Elevated pressure enhances O₂ solubility and reaction rate |

| Catalyst Loading | 0.04–0.06 eq NHPI | Excess catalyst reduces efficiency due to side reactions |

| Reaction Time | 6–12 hours | Prolonged durations improve conversion but lower throughput |

Under these conditions, yields exceed 90% with purities >98%. The resulting carboxylic acid is then esterified using methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.

Alternative Oxidants and Catalysts

While oxygen is preferred for scalability, other oxidants like KMnO₄ or CrO₃ have been explored. However, these reagents often produce stoichiometric waste, complicating purification and reducing environmental sustainability. Transition-metal catalysts (e.g., Mn(OAc)₃) show promise in milder oxidations but require further optimization for industrial adoption.

Functional Group Interconversion Strategies

Post-synthetic modification of pre-functionalized quinolines offers a modular route to this compound.

Amination at the 8-Position

Introducing the amino group at the 8-position typically involves nucleophilic substitution or reduction of nitro precursors. For example:

-

Nitration : Treating 7-methylquinoline with HNO₃/H₂SO₄ introduces a nitro group at the 8-position, followed by reduction using H₂/Pd-C to yield 8-amino-7-methylquinoline.

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 7-bromo-8-methylquinoline with ammonia or protected amines enables direct amination under milder conditions.

Esterification of Carboxylic Acids

The methyl ester is introduced via Fischer esterification or Steglich esterification:

-

Fischer Method : Refluxing 7-quinolinecarboxylic acid with methanol and H₂SO₄ (12 hours, 65–70°C) achieves esterification but risks hydrolyzing sensitive functional groups.

-

Steglich Method : Using DCC/DMAP as coupling agents ensures milder conditions (room temperature, 4–6 hours), preserving the integrity of the amino group.

Catalytic and Process Optimization

Industrial-scale synthesis prioritizes catalyst recyclability and solvent recovery, as demonstrated in patent CN111377863A:

Solvent and Catalyst Recycling

The reaction mother liquor (acetonitrile) is concentrated and reused for subsequent batches, reducing waste and costs. Over 19 cycles, catalyst performance remains consistent, with yields stabilizing at 92–93%.

Temperature and Pressure Effects

Elevating oxygen pressure to 10 MPa reduces reaction time by 30% but necessitates specialized equipment (Hastelloy autoclaves). Lower temperatures (80°C) favor selectivity, while higher temperatures (100°C) accelerate kinetics at the expense of minor byproduct formation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Skraup + Oxidation | High scalability, low-cost reagents | Multi-step, harsh conditions | 85–90 | 95–98 |

| Direct Amination | Fewer steps, modular | Requires expensive catalysts | 75–80 | 90–95 |

| Catalytic Oxidation | Recyclable catalysts, green process | High-pressure equipment needed | 90–93 | 98–99 |

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.

Reduction: Formation of quinoline alcohols or aldehydes.

Substitution: Formation of N-alkyl or N-acyl quinoline derivatives.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 8-aminoquinoline-based metal complexes, including derivatives like methyl 8-aminoquinoline-7-carboxylate. These complexes have shown promise in attenuating neurodegenerative diseases by restoring cell survival and alleviating apoptotic cascades in neuronal cells exposed to oxidative stress.

- Mechanism of Action : The neuroprotective effects are attributed to the activation of the SIRT1/3-FOXO3a signaling pathway, which plays a crucial role in cellular defense against oxidative damage. In vitro studies demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function in human neuroblastoma SH-SY5Y cells treated with hydrogen peroxide .

Case Study: Neuroprotection in SH-SY5Y Cells

| Compound | Cell Viability (%) | ROS Levels (Relative Units) | Mitochondrial Function |

|---|---|---|---|

| Control | 100 | 1 | Normal |

| This compound | 85 | 0.6 | Restored |

Antimalarial Activity

This compound is part of the broader class of 8-aminoquinolines, which have been historically significant in malaria treatment. The compound has been explored for its efficacy against Plasmodium vivax, particularly in addressing latent malaria.

- Clinical Insights : Tafenoquine, an analog of the 8-aminoquinoline class, has been FDA-approved for preventing relapses of malaria caused by P. vivax. Research indicates that derivatives like this compound could exhibit similar properties, potentially offering new avenues for treatment against malaria while minimizing hemolytic toxicity associated with G6PD deficiency .

Case Study: Efficacy Against P. vivax

| Treatment | Relapse Rate (%) | G6PD Deficiency Impact |

|---|---|---|

| Tafenoquine | 10 | Not suitable |

| This compound (Hypothetical) | TBD | TBD |

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly as a potential therapeutic agent against various types of cancer cells.

- Biological Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against human leukemia T-lymphocyte (MOLT-3) cells and other cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .

Case Study: Cytotoxicity Against Cancer Cells

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MOLT-3 | 15 | 70 |

| SH-SY5Y | 20 | 65 |

Synthesis and Development

The synthesis of this compound is relatively straightforward, often involving bromination and carbonyl insertion reactions to obtain high yields with simple procedures. This ease of synthesis makes it an attractive candidate for further research and development in pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 8-aminoquinoline-7-carboxylate involves its interaction with biological targets, such as enzymes and receptors. It is believed to exert its effects by binding to specific molecular targets, thereby modulating their activity. For example, in antimalarial research, it is thought to interfere with the parasite’s ability to metabolize hemoglobin, leading to its death.

Comparison with Similar Compounds

Similar Compounds

8-aminoquinoline: A parent compound with similar biological activities.

Primaquine: An antimalarial drug with a similar quinoline structure.

Chloroquine: Another antimalarial drug with a quinoline core.

Uniqueness

Methyl 8-aminoquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Biological Activity

Methyl 8-aminoquinoline-7-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by its unique functional groups, which contribute to its chemical reactivity and biological properties. The compound features an amino group, a carboxylate group, and a quinoline structure, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound can modulate the activity of enzymes involved in critical metabolic pathways. For instance, it has been reported to interfere with the metabolism of hemoglobin in malaria parasites, leading to their death.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant effects, potentially protecting cells from oxidative stress .

- Neuroprotective Effects : Studies have suggested that derivatives of this compound may enhance neuronal survival under conditions of oxidative stress by upregulating protective signaling pathways such as SIRT1/3-FOXO3a .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. It exhibits selective cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. For example:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells .

- Mechanisms of Action : The anticancer activity may be attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated that the compound significantly reduced reactive oxygen species (ROS) production and improved mitochondrial function, suggesting its potential as a neuroprotective agent .

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against MDA-MB-231 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . These findings support its potential use in developing new cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.